molecular formula C12H10N2O3 B3032918 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide CAS No. 6272-35-1

2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

Cat. No. B3032918
CAS RN: 6272-35-1
M. Wt: 230.22 g/mol
InChI Key: KKWTXNWHXSGCHQ-UHFFFAOYSA-N
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Description

“2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide” is a compound that belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds have a simple structure and versatile biological profiles . They exhibit numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, like “2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide”, can be achieved through several routes . One of the methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular formula of “2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide” is C12H10N2O3 . The structure of this compound is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound appears as a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

properties

IUPAC Name

2-cyano-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-6-9(12(14)16)8-5-11(15)17-10-4-2-1-3-7(8)10/h1-4,8-9H,5H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWTXNWHXSGCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284483
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

CAS RN

6272-35-1
Record name NSC37422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 2
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 3
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 4
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 5
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 6
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

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